molecular formula C11H11FN4O2 B14991202 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14991202
M. Wt: 250.23 g/mol
InChI Key: LSKXDHVINBBBOR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxymethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with a suitable nucleophile.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formaldehyde-based reaction, often under basic conditions.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can undergo reduction under catalytic hydrogenation conditions, leading to the formation of dihydrotriazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazole ring and fluorophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-bromophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-methylphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

Uniqueness

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C11H11FN4O2

Molecular Weight

250.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C11H11FN4O2/c1-13-11(18)10-9(6-17)14-16(15-10)8-4-2-7(12)3-5-8/h2-5,17H,6H2,1H3,(H,13,18)

InChI Key

LSKXDHVINBBBOR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)F

Origin of Product

United States

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